molecular formula C6H10N2O2 B12995842 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B12995842
M. Wt: 142.16 g/mol
InChI Key: RHGSFHMFDIYZNJ-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features a unique structure with two nitrogen atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the use of functionalized 4-aminoproline methyl esters. An epimerization-lactamization cascade reaction is a common method used to prepare this compound. The process involves the epimerization of 4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of strong bases and electron-withdrawing N-protective groups are key factors in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its nitrogen atoms and carboxylic acid group. These functional groups allow the compound to form stable complexes with metals and other molecules, facilitating various chemical reactions. The pathways involved include coordination with metal ions and participation in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its combination of a bicyclic structure with two nitrogen atoms and a carboxylic acid group. This unique structure imparts specific reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C6H10N2O2/c9-5(10)6-1-4(2-8-6)7-3-6/h4,7-8H,1-3H2,(H,9,10)

InChI Key

RHGSFHMFDIYZNJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1(CN2)C(=O)O

Origin of Product

United States

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